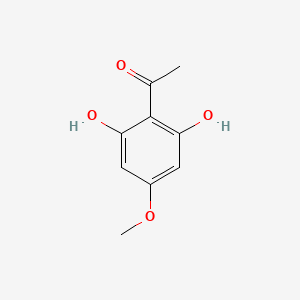2',6'-Dihydroxy-4'-methoxyacetophenone
CAS No.: 7507-89-3
Cat. No.: VC2404568
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7507-89-3 |
|---|---|
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 |
| Standard InChI Key | GKSGTWUNURZTKD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=C(C=C1O)OC)O |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1O)OC)O |
| Melting Point | 141-142°C |
Introduction
Chemical Identity and Structure
Basic Information
2',6'-Dihydroxy-4'-methoxyacetophenone, also known by its IUPAC name 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one, is an aromatic compound containing a ketone substituted by one alkyl group and a phenyl group . It has a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol . The CAS Registry Number for this compound is 7507-89-3 .
Structural Characteristics
The structure of 2',6'-Dihydroxy-4'-methoxyacetophenone features a benzene ring with two hydroxyl groups in positions 2' and 6', a methoxy group at position 4', and an acetyl (ethanone) group . This structural arrangement contributes to its unique chemical and biological properties. The compound is classified as a monomethoxybenzene, a member of resorcinols, and a dihydroxyacetophenone .
Chemical Identifiers
Several chemical identifiers help in the unambiguous identification of 2',6'-Dihydroxy-4'-methoxyacetophenone:
Physical and Chemical Properties
Physical Properties
2',6'-Dihydroxy-4'-methoxyacetophenone exists as a solid at room temperature . The compound's physical properties are essential for its identification, isolation, and application in research settings.
Table 1 presents the key physical properties of 2',6'-Dihydroxy-4'-methoxyacetophenone:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Melting Point | 144 °C | |
| Boiling Point | 356.7±37.0 °C (Predicted) | |
| Density | 1.284±0.06 g/cm³ (Predicted) |
Chemical Properties
The chemical behavior of 2',6'-Dihydroxy-4'-methoxyacetophenone is influenced by its functional groups, particularly the hydroxyl and methoxy substituents on the benzene ring and the ketone group.
Table 2 summarizes key chemical properties:
Natural Occurrence and Distribution
Plant Sources
2',6'-Dihydroxy-4'-methoxyacetophenone has been identified in several plant species. According to research data, the compound has been reported in:
The compound is synthesized as a secondary metabolite in these plants, often in response to environmental stressors such as pathogen attack or UV radiation.
Biological Activities
Antifungal Properties
One of the most well-documented biological activities of 2',6'-Dihydroxy-4'-methoxyacetophenone is its antifungal property. The compound functions as a phytoalexin—a substance produced by plants in response to pathogen attack or environmental stressors .
Research has demonstrated that 2',6'-Dihydroxy-4'-methoxyacetophenone exhibits significant inhibitory effects on the spore germination of specific fungi, as detailed in Table 3:
| Target Organism | Effect | ED50 Value | Source |
|---|---|---|---|
| Botrytis cinerea | Spore germination inhibition | 45 μM | |
| Phomopsis perniciosa | Spore germination inhibition | 410 μM |
The compound is produced as a phytoalexin after fungal inoculation with Botrytis cinerea or UV light irradiation . This suggests its role in plant defense mechanisms against fungal pathogens.
Research Findings and Applications
Isolation and Identification Studies
2',6'-Dihydroxy-4'-methoxyacetophenone has been isolated from various plant sources using chromatographic techniques. In one notable study, it was identified as one of 25 compounds isolated from Allophylus longipes, alongside other bioactive compounds including cycloart-24-en-3beta, 26-diol, zizyberenalic acid, and betulinic acid .
Comparative Studies with Related Compounds
An important consideration in understanding 2',6'-Dihydroxy-4'-methoxyacetophenone is its relationship to structurally similar compounds. Of particular note is its isomer, 2',4'-Dihydroxy-6'-methoxyacetophenone (CAS: 3602-54-8), which has a different arrangement of the hydroxyl and methoxy groups . This isomer also exhibits biological activities but may differ in potency and mechanisms of action.
A related compound, 2',6'-dihydroxy-4'-methoxy dihydrochalcone, has been studied for potential benefits in improving cognitive deficits in an animal model of Alzheimer's disease . This suggests that compounds sharing structural similarities with 2',6'-Dihydroxy-4'-methoxyacetophenone might have neurological activities worthy of further investigation.
Synthesis and Production Methods
Challenges in Production
Improving production efficiency and yield remains an area for further research and development.
Analytical Methods for Detection and Quantification
Spectroscopic Identification
The identification and characterization of 2',6'-Dihydroxy-4'-methoxyacetophenone can be accomplished through various analytical techniques:
-
Mass spectrometry: Data for this compound is available through the NIST Mass Spectrometry Data Center
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared spectroscopy for functional group identification
-
High-Performance Liquid Chromatography (HPLC) for separation and quantification
These methods enable researchers to identify and quantify 2',6'-Dihydroxy-4'-methoxyacetophenone in complex mixtures, such as plant extracts.
Future Research Directions
Technological Applications
Based on its documented antifungal properties, 2',6'-Dihydroxy-4'-methoxyacetophenone shows potential for development as:
-
A natural fungicide for agricultural applications
-
A food preservative to prevent fungal contamination
-
A template for designing synthetic antifungal agents with improved properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume